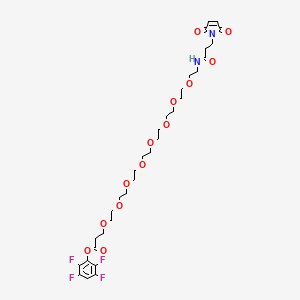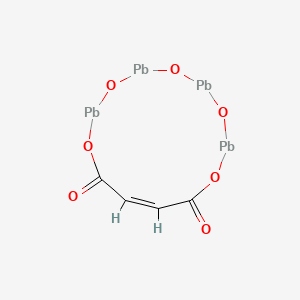
TGR5-Rezeptor-Agonist
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein bile acid receptor 1, is a membrane-bound receptor activated by bile acids. TGR5 is widely expressed in various tissues, including the gallbladder, placenta, spleen, and intestine. It plays a crucial role in glucose metabolism, energy homeostasis, and inflammation regulation .
Wissenschaftliche Forschungsanwendungen
TGR5-Rezeptor-Agonisten haben eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Einsatz bei der Entwicklung neuartiger Verbindungen mit potenziellen therapeutischen Anwendungen.
Biologie: Untersucht werden ihre Rolle bei der Regulierung des Glukosestoffwechsels, der Energiehomöostase und der Entzündung.
Industrie: Eingesetzt werden sie bei der Entwicklung von Antidiabetika und anderen therapeutischen Wirkstoffen.
5. Wirkmechanismus
Der Wirkmechanismus von TGR5-Rezeptor-Agonisten beinhaltet die Aktivierung des G-Protein-gekoppelten Rezeptors, was zur Produktion von zyklischem Adenosinmonophosphat (cAMP) führt. Diese Aktivierung stimuliert verschiedene Signalwege, darunter den Epac/PLC-ε-CA2+-Weg, der eine entscheidende Rolle im Glukosestoffwechsel und der Energiehomöostase spielt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of TGR5 receptor agonists involves ligand-based pharmacophore modeling, virtual screening, and biological evaluation. These methods help identify novel nonsteroidal TGR5 agonists. For instance, compounds V12 and V14 have shown significant TGR5 agonistic activity .
Industrial Production Methods: Industrial production of TGR5 receptor agonists typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as molecular docking and pharmacophore mapping to identify potential agonists .
Analyse Chemischer Reaktionen
Arten von Reaktionen: TGR5-Rezeptor-Agonisten durchlaufen verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell, um die chemische Struktur zu modifizieren und die agonistische Aktivität zu verbessern.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Gallensäuren wie Lithocholsäure, Desoxycholsäure, Chenodesoxycholsäure und Cholsäure. Die Reaktionen werden in der Regel unter kontrollierten Bedingungen durchgeführt, um die gewünschten chemischen Modifikationen zu gewährleisten .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind TGR5-Rezeptor-Agonisten mit erhöhter Aktivität und Selektivität. Diese Produkte werden dann einer weiteren Evaluierung unterzogen, um ihre Wirksamkeit und Sicherheit zu bestimmen .
Wirkmechanismus
The mechanism of action of TGR5 receptor agonists involves the activation of the G-protein coupled receptor, leading to the production of cyclic adenosine monophosphate (cAMP). This activation stimulates various signaling pathways, including the Epac/PLC-ε-CA2+ pathway, which plays a crucial role in glucose metabolism and energy homeostasis .
Vergleich Mit ähnlichen Verbindungen
TGR5-Rezeptor-Agonisten sind einzigartig in ihrer Fähigkeit, den G-Protein-gekoppelten Rezeptor zu aktivieren und die Produktion von cAMP zu stimulieren. Ähnliche Verbindungen umfassen:
- Lithocholsäure
- Desoxycholsäure
- Chenodesoxycholsäure
- Cholsäure
Diese Verbindungen aktivieren ebenfalls TGR5, unterscheiden sich jedoch in ihrer Potenz und Selektivität .
Zusammenfassend lässt sich sagen, dass TGR5-Rezeptor-Agonisten ein großes Potenzial in verschiedenen wissenschaftlichen und medizinischen Bereichen haben. Ihr einzigartiger Wirkmechanismus und ihre breite Palette an Anwendungen machen sie zu einem vielversprechenden Gebiet der Forschung und Entwicklung.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-11-16(17(21-24-11)14-5-3-4-6-15(14)20)18(23)22(2)13-9-7-12(19)8-10-13/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRCWJPBLWGNPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How do TGR5 receptor agonists interact with their target and what are the downstream effects?
A1: TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is activated by bile acids. TGR5 agonists, like some semisynthetic bile acid analogs, bind to and activate TGR5. This activation initiates downstream signaling cascades. For example, activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1) [, , , ]. This incretin hormone plays a role in glucose homeostasis by enhancing glucose-stimulated insulin secretion and suppressing glucagon release [, ].
Q2: Can you provide examples of structural features found in TGR5 agonists and their relation to activity?
A2: Research has revealed key structural features influencing TGR5 agonist activity. For instance, the presence of an ethyl group at the 6 position on the steroid nucleus enhances metabolic stability against bacterial 7-dehydroxylation. [] Additionally, a methyl group at the C23(S) position can hinder conjugation with taurine, impacting the molecule's metabolism and potentially its activity. [] The development of 2-thio-imidazole derivatives, like compound 6g, highlights the structure-activity relationship, demonstrating their potency as TGR5 agonists with favorable pharmacokinetic profiles for potential therapeutic applications in metabolic disorders. []
Q3: What in vivo studies have been conducted to evaluate the efficacy of TGR5 agonists?
A3: TGR5 agonists have been evaluated in various animal models to assess their therapeutic potential. In studies using diet-induced obese (DIO) C57 mice, the 2-thio-imidazole derivative 6g demonstrated potent glucose-lowering effects in oral glucose tolerance tests. [] Additionally, in genetically diabetic db/db mice, treatment with pregnane-oximino-amino-alkyl-ether (compound 14b) showed improvements in blood glucose levels, glucose tolerance, and lipid parameters. [] These preclinical studies provide compelling evidence for the potential of TGR5 agonists in managing type 2 diabetes and associated metabolic complications.
Q4: Has the efficacy of TGR5 agonists been compared to other existing therapies for metabolic disorders?
A4: Research has explored the comparative efficacy of TGR5 agonists with existing therapies. In a study using Lepob/ob (ob/ob) NASH mice, the dual FXR/TGR5 agonist INT-767 was compared to obeticholic acid (OCA), an approved FXR agonist, in treating non-alcoholic steatohepatitis (NASH). [] Results indicated that both INT-767 and OCA improved NASH histopathology, but INT-767 showed greater potency and efficacy. [] This suggests that the combined activation of FXR and TGR5 might offer advantages over selective FXR activation in NASH treatment.
Q5: Are there any concerns regarding the potential toxicity of TGR5 agonists?
A5: While promising, the potential toxicity of TGR5 agonists remains an important consideration. Although specific toxicity data from the provided abstracts is limited, researchers are investigating potential adverse effects. It's crucial to understand long-term effects and any potential risks associated with chronic TGR5 activation. Comprehensive toxicological studies are necessary to establish the safety profile of these compounds before their widespread clinical application.
Q6: What are the future directions and potential applications of TGR5 agonists?
A7: The development of TGR5 agonists is an evolving field with promising therapeutic applications. The identification of potent and selective TGR5 agonists, such as the 2-thio-imidazole derivatives [], has paved the way for exploring their potential in treating metabolic disorders. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these agonists to enhance their clinical utility. Additionally, investigating their therapeutic potential in other diseases, such as inflammatory bowel disease and certain cancers, could open new avenues for therapeutic intervention.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














